2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate
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Overview
Description
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is an organic compound with the molecular formula C24H25NO2. It is known for its unique structural features, which include a fluorenylidene moiety and a cyano group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate typically involves the reaction of 9H-fluoren-9-one with ethyl cyanoacetate in the presence of a base, followed by esterification with 2-ethylhexanol. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or 1,4-dioxane, and the process may be catalyzed by a base .
Industrial Production Methods
the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorenone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The fluorenylidene moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated fluorenylidene compounds.
Scientific Research Applications
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate has several applications in scientific research:
Organic Electronics: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Materials Science: The compound is explored for its potential in creating novel materials with unique electronic properties.
Medicinal Chemistry: Research is ongoing to investigate its potential as a pharmacophore in drug design.
Mechanism of Action
The mechanism of action of 2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in various biochemical pathways. The fluorenylidene moiety may play a crucial role in these interactions by providing a rigid and planar structure that can facilitate binding to target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2,5-Bis(9H-fluoren-9-ylidene)-2,5-dihydrothiophene derivatives
- Fluorenyl-hydrazonothiazole derivatives
Uniqueness
2-Ethylhexyl cyano(9h-fluoren-9-ylidene)acetate is unique due to its combination of a fluorenylidene moiety and a cyano group, which imparts distinct electronic properties. This makes it particularly valuable in the fields of organic electronics and materials science, where such properties are highly sought after .
Properties
CAS No. |
477844-93-2 |
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Molecular Formula |
C24H25NO2 |
Molecular Weight |
359.5 g/mol |
IUPAC Name |
2-ethylhexyl 2-cyano-2-fluoren-9-ylideneacetate |
InChI |
InChI=1S/C24H25NO2/c1-3-5-10-17(4-2)16-27-24(26)22(15-25)23-20-13-8-6-11-18(20)19-12-7-9-14-21(19)23/h6-9,11-14,17H,3-5,10,16H2,1-2H3 |
InChI Key |
SWXIDFZBPZPYES-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C(=C1C2=CC=CC=C2C3=CC=CC=C31)C#N |
Origin of Product |
United States |
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